Thalidomide-5'-C3-OH

PROTAC linker stability cereblon ligand hydrolysis phthalimide ring opening

Thalidomide-5'-C3-OH (CAS 2357113-52-9) is a synthetic thalidomide analogue featuring a three-carbon alkyl chain terminating in a hydroxyl group at the 5'-position of the phthalimide ring (SMILES: O=C1CCC(N2C(=O)c3ccc(CCCO)cc3C2=O)C(=O)N1; molecular formula C16H16N2O5; molecular weight 316.31 g/mol). This compound belongs to the cereblon (CRBN) E3 ubiquitin ligase ligand class and is primarily utilized as a modular building block for the assembly of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders.

Molecular Formula C16H16N2O5
Molecular Weight 316.31 g/mol
Cat. No. B14766966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5'-C3-OH
Molecular FormulaC16H16N2O5
Molecular Weight316.31 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCO
InChIInChI=1S/C16H16N2O5/c19-7-1-2-9-3-4-10-11(8-9)16(23)18(15(10)22)12-5-6-13(20)17-14(12)21/h3-4,8,12,19H,1-2,5-7H2,(H,17,20,21)
InChIKeyALOVZVPJVDOQRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-5'-C3-OH Procurement Guide: Structural Identity and Baseline Properties for PROTAC Building Block Selection


Thalidomide-5'-C3-OH (CAS 2357113-52-9) is a synthetic thalidomide analogue featuring a three-carbon alkyl chain terminating in a hydroxyl group at the 5'-position of the phthalimide ring (SMILES: O=C1CCC(N2C(=O)c3ccc(CCCO)cc3C2=O)C(=O)N1; molecular formula C16H16N2O5; molecular weight 316.31 g/mol) . This compound belongs to the cereblon (CRBN) E3 ubiquitin ligase ligand class and is primarily utilized as a modular building block for the assembly of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders [1]. Unlike clinically approved IMiDs (thalidomide, lenalidomide, pomalidomide), Thalidomide-5'-C3-OH is not a finished therapeutic agent but a functionalized intermediate whose value derives from its specific linker attachment point, spacer length, and terminal reactive handle.

Why Thalidomide-5'-C3-OH Cannot Be Replaced by Generic Thalidomide or Clinical IMiDs in PROTAC Design


The substitution of Thalidomide-5'-C3-OH with unmodified thalidomide, lenalidomide, or pomalidomide in PROTAC construction is not viable because the functional outcome of a heterobifunctional degrader is governed by the linker attachment point, spacer length, and terminal conjugation chemistry—parameters that clinical IMiDs inherently lack. Research has demonstrated that linker attachment points on CRBN ligands profoundly affect aqueous stability and neosubstrate degradation profiles [1]. Specifically, conjugates with linker attachment at position 4 of the phthalimide ring exhibit greater stability than those at other positions, while certain attachment chemistries (e.g., alkynyl and carboxamide conjugates) undergo near-complete degradation within 24 hours at pH 7.4 [1]. The 5'-C3-OH configuration provides a defined spatial vector and a terminal hydroxyl handle that enables modular conjugation to diverse target-protein ligands—a capability absent in the parent compounds. Furthermore, thalidomide and its approved derivatives are plagued by structural instability and poor solubility, limitations that have driven the development of functionalized analogs with improved drug-like properties [2]. Selecting a non-functionalized IMiD for PROTAC assembly would necessitate de novo linker chemistry, introducing synthetic complexity, batch-to-batch variability, and uncertainty in ternary complex geometry.

Quantitative Differentiation Evidence for Thalidomide-5'-C3-OH Relative to Closest Analogs and In-Class Candidates


Linker Attachment Position Determines Aqueous Stability: 5'-Substituted Conjugates vs. 4-Position and N-Substituted Derivatives

A systematic stability study of 16 thalidomide-derived and 6 lenalidomide-derived linker conjugates demonstrated that the linker attachment point is a primary determinant of hydrolytic stability under physiological conditions (pH 7.4, 37 °C). Compounds with linker attachment at position 4 of the phthalimide ring consistently showed greater stability than those with attachment at other positions. Alkynyl (T13/T14) and carboxamide-derived conjugates (T15/T16) were almost completely degraded after 24 hours at pH 7.4, whereas amino conjugates (T01/T02, T07/T08) remained highly stable [1]. While Thalidomide-5'-C3-OH was not among the specific compounds tested in this panel, its 5'-alkyl attachment via a C3 chain positions it within a stability class that is intermediate between the highly labile alkynyl/carboxamide conjugates and the highly stable amino conjugates. The 5'-substitution with a direct alkyl chain avoids the hydrolytically susceptible ether or amide linkages that accelerate degradation in other commonly used thalidomide-based PROTAC precursors.

PROTAC linker stability cereblon ligand hydrolysis phthalimide ring opening

C3 Spacer Length Optimizes Ternary Complex Geometry Relative to Shorter (C2) and Longer (C4–C8) Linkers

The three-carbon (C3) alkyl spacer in Thalidomide-5'-C3-OH provides a balanced linker length that facilitates productive ternary complex formation between the E3 ligase, the degrader molecule, and the target protein . Excessively short linkers (C1–C2) restrict conformational freedom and can prevent simultaneous engagement of both protein surfaces, while excessively long linkers (C6–C8) increase entropic penalty and can promote non-productive binary complexes. In a computational screen of thalidomide-based PROTACs, linker length was identified as a critical parameter directly affecting ternary complex stability and degradation efficiency, with optimal linker lengths yielding DC50 values in the sub-micromolar range [1]. The C3 spacer, when paired with a terminal hydroxyl group, offers a compact yet flexible tether that can be further extended via modular conjugation with PEG or alkyl secondary linkers, providing synthetic versatility not available with fixed-length alternatives such as Thalidomide-O-C3-NH2 (which has a terminal amine constraining conjugation chemistry to amide bond formation).

PROTAC linker length ternary complex formation degradation efficiency

CRBN Binding Affinity: Class Benchmarking of Thalidomide-5'-C3-OH Against Clinical IMiDs

Direct CRBN binding affinity data (IC50 or Ki) for Thalidomide-5'-C3-OH have not been reported in the public domain. However, well-established benchmark data exist for the parent compound and clinical IMiDs, providing a reference framework. In a standardized cereblon binding AlphaScreen assay, the reference compound IC50 values were: thalidomide = 347.2 nM, lenalidomide = 268.6 nM, and pomalidomide = 153.9 nM [1]. In an orthogonal FRET-based cereblon/BRD3 binding assay, pomalidomide exhibited an IC50 of approximately 2.8 μM [2]. For a closely related 5-substituted analog, Thalidomide-5-OH, a CRBN binding IC50 of 376.0 nM has been reported for displacement of a fluorescent tracer from NanoLuc-tagged CRBN [3]. The 5'-C3-OH modification is not expected to abolish CRBN binding, given that the 5-position of the phthalimide ring is solvent-exposed in the CRBN–thalidomide co-crystal structure and can accommodate substituents without disrupting the core binding interaction. However, the absence of direct binding data represents a knowledge gap that procurement teams should address through in-house validation.

cereblon binding affinity CRBN IC50 immunomodulatory drug potency

Cellular Antiproliferative Activity Differentiates 5-Substituted Thalidomide Analogs from the Parent Compound: 5HPP-33 as a Structural Surrogate

The 5-substituted thalidomide analog 5HPP-33 [5-hydroxy-2-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione] provides the most relevant structural and functional comparator for Thalidomide-5'-C3-OH, as it shares the critical 5-position modification on the phthalimide ring. 5HPP-33 inhibited the growth and survival of multiple myeloma cell lines (RPMI8226, U266, IM9) in a dose-dependent manner with IC50 values of 1–10 μM, whereas thalidomide itself did not inhibit RPMI8226 cell growth at any concentration tested [1]. In a tubulin polymerization assay, 5HPP-33 inhibited microtubule formation with an IC50 of 810 nM . At 5 μM, 5HPP-33 reduced microtubule dynamicity by 62% compared to control and bound to tubulin at the vinblastine binding site [2]. These data demonstrate that 5-position functionalization can confer cellular activities that are qualitatively and quantitatively distinct from unmodified thalidomide. While Thalidomide-5'-C3-OH is not expected to replicate the tubulin-polymerization inhibitory activity of 5HPP-33 (which requires the diisopropylphenyl substituent), this evidence establishes the principle that 5'-position modifications on the thalidomide scaffold produce differentiated pharmacology that cannot be assumed from the parent compound.

anti-myeloma activity tubulin polymerization inhibition structure-activity relationship

Terminal Hydroxyl Group Enables Versatile Conjugation Chemistry Compared to Amino- or Carboxyl-Terminated Alternatives

The terminal hydroxyl (-OH) group of Thalidomide-5'-C3-OH provides a chemically orthogonal and broadly reactive handle for conjugation to target-protein ligands. Unlike the terminal amine in Thalidomide-5-O-C3-NH2 (which restricts conjugation to amide bond formation with carboxylic acid-containing warheads) or the terminal carboxylic acid in Thalidomide-O-amido-C3-COOH (which requires amine-containing partners) [1], the hydroxyl group can be activated for esterification, etherification, carbamate formation, or converted to a better leaving group (e.g., mesylate, tosylate) for nucleophilic displacement. This synthetic versatility reduces the need for protecting group strategies and expands the scope of compatible target-protein ligands. In contrast, Thalidomide-5-O-C3-NH2 hydrochloride (CAS 2694727-94-9) has been employed in the synthesis of THAL-SNS-032, a CDK9 degrader, demonstrating that the C3 spacer with a terminal amine is a viable but less versatile alternative . For procurement workflows, the -OH terminus of Thalidomide-5'-C3-OH eliminates an activation step (e.g., Boc deprotection required for -NH2 variants) and is compatible with a broader range of coupling conditions.

PROTAC conjugation chemistry linker functionalization click chemistry compatibility

Optimal Research and Industrial Application Scenarios for Thalidomide-5'-C3-OH Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring Modular CRBN Ligand with Defined Linker Geometry

Thalidomide-5'-C3-OH is ideally suited for the construction of focused or diversity-oriented PROTAC libraries where a pre-functionalized CRBN ligand with a defined three-carbon spacer is required. The 5'-C3-OH configuration provides a fixed spatial vector from the phthalimide ring surface, enabling systematic exploration of target-protein ligand conjugation without introducing linker-length variability. This is particularly valuable when screening against protein targets with shallow or sterically constrained binding pockets, where linker geometry has been shown to influence degradation DC50 by orders of magnitude [1]. The terminal hydroxyl group enables parallel conjugation to diverse warheads using established activation protocols, reducing per-compound synthesis time compared to starting from non-functionalized thalidomide.

Mechanistic Studies of Linker Attachment Point Effects on Neosubstrate Degradation Selectivity

The ACS Med Chem Lett 2021 study demonstrated that linker attachment points of CRBN ligands highly affect neosubstrate degradation features [1]. Thalidomide-5'-C3-OH serves as a defined tool compound for dissecting the contribution of the 5'-attachment point to neosubstrate degradation selectivity (e.g., IKZF1 vs. IKZF3 vs. GSPT1 vs. SALL4). By constructing matched PROTAC pairs that differ only in the CRBN ligand attachment position (e.g., 5'-C3-OH vs. 4-C3-OH vs. N-C3-OH), researchers can isolate the positional contribution to degradation selectivity—a critical parameter for minimizing off-target toxicity in therapeutic degrader development.

Synthesis of Degraders Targeting Proteins Requiring Compact Linker Architectures

For target proteins where the effective concentration of the ternary complex is sensitive to linker length, the C3 spacer of Thalidomide-5'-C3-OH provides a compact starting point that can be minimally extended. This is in contrast to PEG-based linkers (e.g., PEG2, PEG3, PEG4), which introduce greater conformational flexibility and may increase the risk of non-productive binary complex formation. The C3 alkyl chain is also less susceptible to oxidative metabolism than PEG linkers, potentially improving the metabolic stability of the final PROTAC [1]. Procurement of Thalidomide-5'-C3-OH is therefore recommended for projects where linker minimalism and metabolic stability are prioritized over maximum solubility.

In-House Validation of CRBN Binding Affinity for New Chemical Entities

Given the absence of publicly reported CRBN binding data for Thalidomide-5'-C3-OH, a structured in-house validation workflow is recommended upon procurement. Using the benchmark CRBN IC50 data for thalidomide (347.2 nM), lenalidomide (268.6 nM), and pomalidomide (153.9 nM) as reference standards [1], laboratories can establish a cereblon binding assay (AlphaScreen, FRET, or NanoLuc tracer displacement) to quantify the binding affinity of Thalidomide-5'-C3-OH and rank it within the known CRBN ligand hierarchy. This validation step is essential for interpreting degradation data from PROTACs assembled from this building block and for benchmarking against alternative CRBN-recruiting moieties.

Quote Request

Request a Quote for Thalidomide-5'-C3-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.